molecular formula C8H8INO3 B1592517 Ethyl 5-hydroxy-6-iodonicotinate CAS No. 59288-40-3

Ethyl 5-hydroxy-6-iodonicotinate

Cat. No.: B1592517
CAS No.: 59288-40-3
M. Wt: 293.06 g/mol
InChI Key: VNFFJHCJAGKQBD-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-6-iodonicotinate is a chemical compound with the molecular formula C8H8INO3 and a molecular weight of 293.06 g/mol. It is a derivative of nicotinic acid, featuring a hydroxyl group at the 5-position and an iodine atom at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxy-6-iodonicotinate can be synthesized through several methods, including the following:

  • Halogenation and Hydroxylation: Starting from nicotinic acid, the pyridine ring can be halogenated at the 6-position using iodine, followed by hydroxylation at the 5-position using appropriate reagents such as hydroxylating agents.

  • Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor with iodine and ethanol to introduce the iodine and ethyl groups, respectively.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-6-iodonicotinate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can introduce different substituents at the pyridine ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Ethyl 5-hydroxy-6-iodonicotinate has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of iodine-containing compounds on biological systems.

  • Industry: this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

Ethyl 5-hydroxy-6-iodonicotinate is similar to other iodinated nicotinic acid derivatives, such as Ethyl 5-hydroxy-6-bromonicotinate and Ethyl 5-hydroxy-6-chloronicotinate. These compounds differ in the halogen atom present at the 6-position, which can affect their chemical and biological properties. This compound is unique due to the presence of iodine, which can impart specific reactivity and biological activity.

Comparison with Similar Compounds

  • Ethyl 5-hydroxy-6-bromonicotinate

  • Ethyl 5-hydroxy-6-chloronicotinate

  • Ethyl 5-hydroxy-6-fluoronicotinate

  • Ethyl 5-hydroxy-6-iodonicotinate

Properties

IUPAC Name

ethyl 5-hydroxy-6-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-2-13-8(12)5-3-6(11)7(9)10-4-5/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFFJHCJAGKQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631840
Record name Ethyl 5-hydroxy-6-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59288-40-3
Record name Ethyl 5-hydroxy-6-iodo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59288-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-hydroxy-6-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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